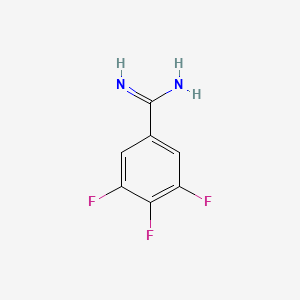

3,4,5-Trifluoro-benzamidine

Description

BenchChem offers high-quality 3,4,5-Trifluoro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluoro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUKMKQVDEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403525 | |

| Record name | 3,4,5-Trifluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-35-7 | |

| Record name | 3,4,5-Trifluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504404-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,4,5-Trifluoro-benzamidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 3,4,5-Trifluoro-benzamidine is a highly functionalized building block of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability, making it a valuable scaffold in modern medicinal chemistry. This guide provides an in-depth analysis of its core chemical properties, a detailed and robust synthetic protocol, and explores the mechanistic rationale for its application in drug design, particularly as an inhibitor of serine proteases.

Core Physicochemical and Spectroscopic Profile

The utility of 3,4,5-Trifluoro-benzamidine in a research and development setting is underpinned by its distinct physicochemical and spectroscopic characteristics. The trifluorination pattern is key to its unique properties.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the molecule's properties compared to unsubstituted benzamidine. Key quantitative data are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4,5-trifluorobenzenecarboximidamide;hydrochloride | [] |

| CAS Number | 910053-71-3 | [] |

| Molecular Formula | C₇H₆ClF₃N₂ | [] |

| Molecular Weight | 210.58 g/mol | [] |

| Appearance | Typically a light yellow or off-white solid | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of 3,4,5-Trifluoro-benzamidine. While specific spectra can vary slightly based on solvent and instrumentation, the expected patterns are highly informative.[3][4]

-

¹H NMR: The proton NMR spectrum is relatively simple. The two aromatic protons would appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm). The protons of the amidinium group (-C(NH₂)₂⁺) are exchangeable and may appear as a broad singlet.

-

¹³C NMR: Carbon signals will be influenced by fluorine coupling. The carbon attached to the amidine group (C1) and the fluorinated carbons (C3, C4, C5) will show characteristic splitting patterns (e.g., triplets or doublet of doublets) due to ¹J(C-F) and ²J(C-F) coupling.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A single environment for the fluorine at the 4-position and a chemically equivalent environment for the fluorines at the 3- and 5-positions would be expected, leading to two distinct signals with characteristic coupling patterns.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amidine group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and strong C-F stretching vibrations in the fingerprint region (typically 1100-1300 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule (M+H)⁺, confirming the molecular weight.

Synthesis Protocol and Mechanistic Considerations

The most common and reliable laboratory-scale synthesis of 3,4,5-Trifluoro-benzamidine hydrochloride proceeds from the corresponding nitrile, 3,4,5-Trifluorobenzonitrile, via the Pinner reaction. This method is valued for its high yield and the relative ease of handling the crystalline amidine salt product.

Recommended Synthetic Protocol: Pinner Reaction

This two-step protocol involves the formation of an intermediate imidate ester followed by ammonolysis.

Step 1: Formation of Ethyl 3,4,5-trifluorobenzimidate hydrochloride

-

Completely dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter.

-

To the flask, add 3,4,5-Trifluorobenzonitrile (10.0 g, 63.7 mmol).[5]

-

Add anhydrous ethanol (15 mL) and anhydrous diethyl ether (50 mL) to dissolve the nitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring for 2-3 hours. The reaction is exothermic and should be kept cold.

-

A white precipitate of the imidate salt will form. After the gas addition is complete, seal the flask and store it in a refrigerator (4 °C) overnight to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to 3,4,5-Trifluoro-benzamidine hydrochloride

-

Suspend the dried imidate salt in a fresh solution of anhydrous ethanol (100 mL).

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the suspension with stirring for 3-4 hours. The solid will gradually dissolve and then a new precipitate (ammonium chloride) will form.

-

After the reaction is complete (monitored by TLC), remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,4,5-Trifluoro-benzamidine hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure product.

Synthesis Workflow Diagram

Caption: Binding of the scaffold in an active site.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

* Hazards: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. *[6] Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. *[6][7] Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. *[6][7] Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (0-8 °C).

[2]In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.

[7]### 6. References

-

3,4,5-Trifluorobenzamide - Apollo Scientific. (2023). Apollo Scientific.

-

Chemical Properties of 3-Fluoro-5-trifluoromethylbenzamide, N-(2,5-dimethoxyphenyl)-. Cheméo.

-

2,4,5-Trifluorobenzamidine hydrochloride - Chem-Impex. Chem-Impex.

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Bentham Science.

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2022). MDPI.

-

SAFETY DATA SHEET. (Date not available).

-

SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.

-

SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.

-

3,4,5-Trifluorobenzylamine(235088-69-4) - ChemicalBook. ChemicalBook.

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry.

-

CAS 910053-71-3 3,4,5-TRIFLUORO-BENZAMIDINE HYDROCHLORIDE - BOC Sciences. BOC Sciences.

-

Fluorine in Medicinal Chemistry. (2025). ResearchGate.

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... (2022). Semantic Scholar.

-

3,4,5-Trifluorobenzonitrile - Oakwood Chemical. Oakwood Chemical.

-

2,4,5-Trifluorobenzonitrile | CAS 98349-22-5 - Ossila. Ossila.

-

NMR, mass spectroscopy, IR - finding compound structure. (2019). ResearchGate.

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trifluorobenzonitrile [oakwoodchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. images.thdstatic.com [images.thdstatic.com]

A Technical Guide to the Structural Elucidation of 3,4,5-Trifluoro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of small molecules is a cornerstone of modern drug discovery and chemical research. 3,4,5-Trifluoro-benzamidine, a halogenated aromatic amidine, presents a unique set of analytical challenges and opportunities due to the influence of its fluorine substituents on the molecule's electronic and magnetic properties. This guide provides an in-depth, experience-driven approach to the definitive structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex spectral data, and the establishment of a self-validating, multi-pronged analytical workflow. This document is intended to serve as a practical, authoritative resource for scientists seeking to unambiguously confirm the structure and purity of 3,4,5-Trifluoro-benzamidine and similarly complex fluorinated molecules.

Introduction: The Strategic Importance of Fluorinated Benzamidines

The benzamidine moiety is a critical pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisostere of the guanidinium group of arginine. This allows it to interact with a variety of biological targets, including serine proteases and nitric oxide synthases. The strategic incorporation of fluorine atoms onto the phenyl ring, as seen in 3,4,5-Trifluoro-benzamidine, can profoundly alter a compound's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the amidine group, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability—all highly desirable traits in drug candidates.[1]

However, these same fluorine atoms introduce significant complexity into the process of structural analysis. The strong nuclear spin (I = ½) and high natural abundance (100%) of the ¹⁹F isotope, combined with its large gyromagnetic ratio, make it a highly sensitive NMR nucleus.[2][3] This sensitivity, while advantageous, results in complex spin-spin coupling to both ¹H and ¹³C nuclei, which can render spectra challenging to interpret without a systematic approach. Therefore, a robust, multi-technique workflow is not merely recommended but essential for the unequivocal confirmation of the molecular structure.

This guide details a logical workflow, commencing with the synthesis and purification of the target compound, followed by a comprehensive analysis using high-resolution mass spectrometry (HRMS) and a suite of advanced one- and two-dimensional NMR spectroscopy techniques.

Synthesis and Purification: Establishing a High-Quality Analyte

The integrity of any structural elucidation is fundamentally dependent on the purity of the analyte. A common and effective route to synthesizing 3,4,5-Trifluoro-benzamidine is via the Pinner reaction, starting from the commercially available 3,4,5-trifluorobenzonitrile. The final product is typically isolated as a stable hydrochloride salt.[4][5][]

Experimental Protocol: Pinner Reaction for Amidine Synthesis

Rationale: The Pinner reaction is a reliable method for converting nitriles into the corresponding imidate hydrochlorides. The imidate is a key intermediate that is more susceptible to nucleophilic attack by ammonia than the starting nitrile, facilitating a high-yielding conversion to the desired amidine.

Step 1: Ethyl 3,4,5-trifluorobenzimidate hydrochloride Formation

-

Ensure all glassware is oven-dried at 120°C and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive intermediates.

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzonitrile (1.0 eq) in anhydrous diethyl ether (to a concentration of ~0.5 M).

-

Add anhydrous ethanol (1.1 eq) to the solution.

-

Cool the mixture to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction with HCl gas.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours. (CAUTION: HCl gas is highly corrosive and toxic. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment).

-

Seal the reaction vessel and maintain it at 0-4°C for 24-48 hours. The ethyl 3,4,5-trifluorobenzimidate hydrochloride will typically precipitate as a white solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold, dry diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

Step 2: Aminolysis to 3,4,5-Trifluoro-benzamidine hydrochloride

-

Suspend the dried imidate salt from Step 1 in a saturated solution of anhydrous ammonia in ethanol within a sealed pressure vessel.

-

Stir the suspension at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, carefully vent the pressure vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude 3,4,5-Trifluoro-benzamidine hydrochloride can be purified by recrystallization, typically from an ethanol/ether solvent system, to yield a crystalline solid suitable for analysis.

The Integrated Workflow for Structure Elucidation

A self-validating analytical strategy relies on the convergence of data from orthogonal techniques. Our approach uses HRMS to establish the elemental composition and a suite of NMR experiments to piece together the atomic connectivity puzzle.

Caption: Integrated workflow for the structural elucidation of 3,4,5-Trifluoro-benzamidine.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into complex NMR analysis, it is imperative to confirm the molecular formula. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirming the success of the synthesis. For aromatic compounds, the molecular ion is typically stable and readily observed.[7][8]

Experimental Protocol: ESI-TOF HRMS

-

Prepare a dilute solution of the purified 3,4,5-Trifluoro-benzamidine hydrochloride (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

-

Acquire the spectrum in positive ion mode. The amidine group is basic and will readily protonate to form the [M+H]⁺ ion.

-

Calibrate the instrument using a known standard immediately before or during the run (dual-spray) to ensure high mass accuracy (< 5 ppm).

-

Analyze the resulting spectrum for the monoisotopic mass of the protonated molecule.

Data Presentation: Expected HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₆F₃N₂⁺ | 175.0478 |

The observation of an ion with a mass-to-charge ratio (m/z) matching this calculated value to within 5 ppm provides strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the covalent framework of a molecule. For 3,4,5-Trifluoro-benzamidine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential, with 2D correlation experiments serving to connect the individual pieces of data into a coherent structure.[9]

3.2.1. ¹⁹F NMR Spectroscopy

Causality: Due to its high sensitivity and the presence of three fluorine atoms, ¹⁹F NMR is the most informative starting point.[3] The chemical shifts and coupling patterns provide a direct fingerprint of the fluorination pattern on the aromatic ring.[10] For a 3,4,5-substitution pattern, symmetry dictates that the fluorine atoms at positions 3 and 5 are chemically equivalent, while the fluorine at position 4 is unique. This should result in two distinct signals.

Experimental Protocol: ¹⁹F NMR

-

Dissolve ~10-15 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings, though the coupled spectrum can also provide valuable information.

-

Reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm).[1]

Predicted ¹⁹F NMR Data:

-

Signal 1 (F3, F5): A doublet, integrating to 2F. The multiplicity arises from coupling to the single adjacent F4 nucleus.

-

Signal 2 (F4): A triplet, integrating to 1F. The multiplicity arises from coupling to the two equivalent adjacent F3 and F5 nuclei.

3.2.2. ¹H NMR Spectroscopy

Causality: ¹H NMR confirms the number and environment of the protons. The key features will be the aromatic protons and the exchangeable protons of the amidine group.

Experimental Protocol: ¹H NMR

-

Use the same sample prepared for ¹⁹F NMR.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

-

Aromatic Protons (H2, H6): A single signal integrating to 2H. Due to symmetry, H2 and H6 are chemically equivalent. This signal will appear as a triplet (or more complex multiplet) due to coupling to the two adjacent fluorine atoms (F3 and F5).

-

Amidine Protons (-C(NH)NH₂): One or two broad signals that are solvent-exchangeable (will disappear or shift upon addition of D₂O). These typically appear further downfield and their integration can be variable.

3.2.3. ¹³C NMR Spectroscopy

Causality: ¹³C NMR reveals the carbon skeleton of the molecule. The key feature in this case will be the observation of strong C-F coupling constants, which are diagnostic for directly attached and through-space fluorine atoms.

Experimental Protocol: ¹³C{¹H} NMR

-

Use the same sample. A higher concentration or longer acquisition time may be needed due to the lower sensitivity of the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the C-F couplings.

Predicted ¹³C NMR Data:

-

Due to symmetry, four carbon signals are expected in the aromatic region, plus one for the amidine carbon.

-

C1, C3/C5, C4: These signals will appear as complex multiplets due to one-, two-, and three-bond couplings to the fluorine atoms. The C-F coupling constants (¹JCF, ²JCF, ³JCF) are highly characteristic.

-

C2/C6: A single signal for the two equivalent protonated carbons.

-

Amidine Carbon (C=N): A single signal, typically in the 150-165 ppm range.

3.2.4. 2D Correlation Spectroscopy: Tying It All Together

Causality: While 1D NMR provides lists of signals, 2D NMR experiments establish direct correlations, removing all ambiguity. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, building the molecular framework.

Caption: Logic flow for confirming molecular connectivity using 2D NMR experiments.

-

¹H-¹³C HSQC: This experiment will show a correlation cross-peak between the aromatic proton signal (H2/H6) and its corresponding carbon signal (C2/C6).

-

¹H-¹³C HMBC: This is the key experiment for final confirmation. It will show correlations from the aromatic protons (H2/H6) to neighboring carbons, such as C1, C3/C5, and the amidine carbon, definitively placing the amidine group and confirming the overall substitution pattern.

Data Consolidation and Final Confirmation

The unambiguous structural elucidation of 3,4,5-Trifluoro-benzamidine is achieved when all data points converge to support a single, consistent structure.

Summary of Validating Data

| Technique | Observation | Interpretation |

| HRMS | [M+H]⁺ ion at m/z 175.0478 (± 5 ppm) | Confirms elemental formula C₇H₅F₃N₂. |

| ¹⁹F NMR | One doublet (2F), one triplet (1F) | Confirms 3,4,5-trifluoro substitution pattern. |

| ¹H NMR | One aromatic signal (triplet, 2H) | Confirms symmetric H2/H6 protons coupled to F3/F5. |

| ¹³C NMR | 5 distinct carbon signals with C-F coupling | Consistent with the symmetric carbon framework. |

| HSQC | Correlation between the 2H aromatic signal and its corresponding ¹³C signal. | Identifies the protonated aromatic carbons (C2/C6). |

| HMBC | Correlations from H2/H6 to C4 and the amidine carbon. | Confirms the connectivity of the entire molecular skeleton. |

By systematically acquiring and interpreting this full dataset, the structure of 3,4,5-Trifluoro-benzamidine is not merely suggested, but rigorously proven. This self-validating workflow provides the high degree of confidence required for advancing compounds in research and drug development pipelines.

References

- McLafferty, F. W. (1962). Mass Spectrometric Analysis.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Al-Rawithi, S., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]

-

Dalvit, C., et al. (2018). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. CAS 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride - Synblock [synblock.com]

- 5. 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride | Tetrahedron [thsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzamidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4,5-trifluorobenzamidine, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability. This document offers a detailed exploration of the most prominent and scientifically robust method for the synthesis of 3,4,5-trifluorobenzamidine, the Pinner reaction, starting from 3,4,5-trifluorobenzonitrile. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence its success. Furthermore, potential alternative synthetic strategies are considered, providing a well-rounded perspective for researchers in the field. This guide is intended to be a practical resource for chemists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 3,4,5-trifluorobenzamidine moiety is of particular interest due to the unique electronic properties conferred by the trifluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the amidine group, impacting its interaction with biological targets.[1][2] Moreover, the C-F bond is exceptionally stable, which can block metabolic pathways and enhance the in vivo lifetime of a drug candidate.

The amidine functional group itself is a common pharmacophore found in a wide array of therapeutic agents, recognized for its ability to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. Consequently, 3,4,5-trifluorobenzamidine serves as a valuable synthon for the development of novel inhibitors of enzymes such as kinases, proteases, and for targeting other protein-protein interactions.

This guide will focus on the practical synthesis of this important building block, providing the necessary detail for its successful preparation in a laboratory setting.

Primary Synthesis Pathway: The Pinner Reaction

The most direct and widely established method for the synthesis of unsubstituted benzamidines from benzonitriles is the Pinner reaction.[3][4][5][6] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride, commonly known as a Pinner salt. In the second step, the Pinner salt is treated with ammonia to yield the desired amidine hydrochloride.[3][7]

Mechanistic Rationale

The Pinner reaction proceeds through a well-understood mechanism. The key steps are outlined below:

-

Activation of the Nitrile: In the presence of a strong acid, such as anhydrous hydrogen chloride, the nitrogen atom of the nitrile is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

-

Formation of the Imino Ester (Pinner Salt): An anhydrous alcohol, typically ethanol or methanol, acts as the nucleophile and attacks the activated nitrile carbon. This is followed by proton transfer to yield the imino ester hydrochloride (Pinner salt). It is crucial to maintain anhydrous conditions, as the presence of water would lead to the hydrolysis of the imino ester to an ester.[8]

-

Ammonolysis of the Pinner Salt: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia, being a stronger nucleophile, displaces the alkoxy group of the imino ester to form the amidine, which is typically isolated as its hydrochloride salt.

The electron-withdrawing nature of the three fluorine atoms on the benzonitrile ring in 3,4,5-trifluorobenzonitrile makes the nitrile carbon even more electrophilic, which can facilitate the initial nucleophilic attack by the alcohol.[6] However, the stability of the intermediates and the overall reaction kinetics may be influenced by the electronic effects of the fluorine substituents.

Visualizing the Pinner Reaction Pathway

Caption: The two-step Pinner reaction for the synthesis of 3,4,5-Trifluorobenzamidine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,4,5-trifluorobenzamidine hydrochloride via the Pinner reaction, adapted from general procedures for this transformation.[4][7]

Materials:

-

3,4,5-Trifluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask with a magnetic stirrer

-

Gas dispersion tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

-

Filtration apparatus

Step 1: Formation of Ethyl 3,4,5-trifluorobenzimidate hydrochloride (Pinner Salt)

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 3,4,5-trifluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the solution in an ice bath to 0 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.

-

After the reaction is complete (as indicated by TLC or the cessation of precipitation), seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

-

The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. Alternatively, it can be used directly in the next step without isolation.

Step 2: Synthesis of 3,4,5-Trifluorobenzamidine Hydrochloride

-

To the suspension of the Pinner salt in ethanol from the previous step, or to the isolated Pinner salt suspended in fresh anhydrous ethanol, cool the mixture to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in ethanol, until the solution becomes basic.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The precipitated ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 3,4,5-trifluorobenzamidine hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Critical Experimental Parameters and Causality

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Ethanol | Serves as both the reactant and the solvent. Must be anhydrous to prevent hydrolysis of the Pinner salt to the corresponding ester.[8] |

| Acid Catalyst | Anhydrous Hydrogen Chloride | Protonates the nitrile, activating it for nucleophilic attack. Gaseous HCl is preferred to maintain anhydrous conditions.[5][7] |

| Temperature | 0-5 °C for Pinner salt formation | Low temperatures are crucial to prevent the thermodynamically favored rearrangement of the imino ester hydrochloride to the corresponding N-alkyl amide.[3][4] |

| Reaction Time | 12-24 hours for each step | Sufficient time is required to ensure complete conversion at low temperatures. |

| Ammonia Source | Anhydrous ammonia gas or saturated solution in ethanol | Ensures a high concentration of the nucleophile for the second step and maintains anhydrous conditions. |

Alternative Synthetic Pathways: A Brief Overview

While the Pinner reaction is the most direct route, other methods for the synthesis of amidines exist and could potentially be adapted for 3,4,5-trifluorobenzamidine.

From 3,4,5-Trifluorobenzoyl Chloride

An alternative approach could commence with 3,4,5-trifluorobenzoyl chloride.

-

Amide Formation: 3,4,5-Trifluorobenzoyl chloride can be readily converted to 3,4,5-trifluorobenzamide by reaction with ammonia or an ammonia equivalent.[9]

-

Conversion of Amide to Amidine: The direct conversion of a primary amide to an unsubstituted amidine is not a standard transformation. It often requires specific reagents that can activate the amide carbonyl for nucleophilic attack by an amine source. This route is generally less common and potentially lower yielding than the Pinner reaction.

Catalytic Conversion of Nitriles

Recent advances in catalysis have led to methods for the direct addition of amines to nitriles mediated by various catalysts.[10] These methods often offer milder reaction conditions compared to the classical Pinner reaction. However, the application of these catalytic systems to the synthesis of unsubstituted amidines from electron-deficient nitriles like 3,4,5-trifluorobenzonitrile may require specific catalyst development and optimization.

Characterization of 3,4,5-Trifluorobenzamidine Hydrochloride

The successful synthesis of 3,4,5-trifluorobenzamidine hydrochloride (CAS: 910053-71-3) should be confirmed by standard analytical techniques.[]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the -NH₂ protons of the amidinium group. The chemical shifts of the aromatic protons will be influenced by the fluorine substituents. |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the aromatic ring. The coupling patterns will provide information about their relative positions. |

| ¹³C NMR | Signals for the carbon atoms of the aromatic ring and the amidinium carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching of the amidinium ion, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base or the protonated molecule. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

The Pinner reaction stands as the most reliable and well-documented method for the synthesis of 3,4,5-trifluorobenzamidine, a crucial building block for the development of novel fluorinated pharmaceuticals. This guide has provided a detailed, step-by-step protocol for this synthesis, emphasizing the critical experimental parameters and the underlying mechanistic principles. While alternative synthetic routes exist in the broader context of amidine synthesis, the Pinner reaction offers a direct and efficient pathway from the readily available 3,4,5-trifluorobenzonitrile. The information presented herein is intended to empower researchers to confidently synthesize this valuable compound and accelerate their drug discovery efforts.

References

-

NROChemistry. Pinner Reaction. NROChemistry. Available from: [Link]

-

Wikipedia. Pinner reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Grokipedia. Pinner reaction. Grokipedia. Available from: [Link]

-

Sciforum. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Sciforum. 2020. Available from: [Link]

-

Wikipedia. Pinner reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]

-

Chemistry Steps. Nitriles to Esters. Chemistry Steps. Available from: [Link]

-

PrepChem. Synthesis of 3-methoxy-2,4,5-trifluorobenzoyl chloride. PrepChem.com. Available from: [Link]

-

Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. 2011;23(11):4927-4929. Available from: [Link]

-

PubChem. 3,4,5-Trifluorobenzoyl chloride. PubChem. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. 2015. Available from: [Link]

- Google Patents. A process for the preparation of 3,4,5-trifluoronitrobenzene. 2004.

-

Organic Chemistry Portal. Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]

-

Current Topics in Medicinal Chemistry. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. 2014;14(7):855-64. Available from: [Link]

-

Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. 2018. Available from: [Link]

-

Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. 2020. Available from: [Link]

Sources

- 1. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,4,6-Trifluorobenzimidamide hydrochloride|RUO [benchchem.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 9. asianpubs.org [asianpubs.org]

- 10. sciforum.net [sciforum.net]

3,4,5-Trifluoro-benzamidine CAS number 504404-35-7

An In-depth Technical Guide to 3,4,5-Trifluoro-benzamidine (CAS 504404-35-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4,5-Trifluoro-benzamidine, a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, practical synthetic methodologies, and prospective applications, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

3,4,5-Trifluoro-benzamidine is a synthetic organic compound featuring a benzamidine core symmetrically substituted with three fluorine atoms. The strategic importance of this molecule lies in the convergence of two key pharmacophoric elements: the benzamidine moiety and the trifluorophenyl group.

-

The Benzamidine Moiety: Benzamidine itself is a well-established reversible, competitive inhibitor of trypsin and other serine proteases[1]. The basic amidine functional group can engage in crucial hydrogen bonding and ionic interactions with the acidic residues (e.g., aspartate) commonly found in the S1 pocket of these enzymes. This makes the benzamidine scaffold a privileged fragment in the design of anticoagulants, anti-inflammatory agents, and other therapeutics targeting proteases[1].

-

The Trifluorophenyl Group: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity[2][3]. The 3,4,5-trifluoro substitution pattern, in particular, offers a unique electronic profile that can enhance binding interactions and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The combination of these two features in a single, relatively simple molecule makes 3,4,5-Trifluoro-benzamidine a valuable starting point and building block for the synthesis of novel, highly functionalized drug candidates.

Physicochemical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 504404-35-7 (Free Base) | [][5][6][7] |

| CAS Number | 910053-71-3 (Hydrochloride Salt) | [8][][10][11][12] |

| Molecular Formula | C₇H₅F₃N₂ (Free Base) | [13] |

| Molecular Weight | 174.12 g/mol (Free Base) | [13] |

| Molecular Formula | C₇H₆ClF₃N₂ (Hydrochloride Salt) | [][10] |

| Molecular Weight | 210.58 g/mol (Hydrochloride Salt) | [][10] |

| IUPAC Name | 3,4,5-trifluorobenzenecarboximidamide | [] |

| Appearance | White to off-white solid (typical for amidine salts) | |

| Purity | Typically >95% (commercial sources) | [] |

Synthesis and Mechanistic Considerations: The Pinner Reaction

The most direct and widely employed method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction. This two-step acid-catalyzed process offers a reliable route to 3,4,5-Trifluoro-benzamidine from the readily available 3,4,5-Trifluorobenzonitrile.[14][15][16][17]

Mechanistic Pathway

The Pinner reaction proceeds through the formation of an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the amidine upon treatment with ammonia.[14][15]

-

Protonation and Nucleophilic Attack: The nitrile is activated by a strong acid (typically anhydrous HCl gas), making the nitrile carbon more electrophilic. An anhydrous alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbon to form a protonated imidate.

-

Formation of the Pinner Salt: The protonated imidate is a stable intermediate, often isolated as its hydrochloride salt.

-

Ammonolysis: The Pinner salt readily reacts with ammonia. The ammonia displaces the alkoxy group to form the amidine, which is typically isolated as its hydrochloride salt.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Pinner reaction methodologies.[16][17] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3,4,5-Trifluorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrogen Chloride (gas)

-

Ammonia (saturated solution in anhydrous EtOH or gas)

Step 1: Formation of the Pinner Salt (Ethyl 3,4,5-trifluorobenzimidate hydrochloride)

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add 3,4,5-Trifluorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents) dissolved in anhydrous diethyl ether.

-

HCl Gas Introduction: Cool the reaction mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring.

-

Causality: Low temperature is crucial as the imidate hydrochloride intermediate is thermodynamically unstable and can rearrange at higher temperatures[17]. Anhydrous conditions are mandatory to prevent hydrolysis of the nitrile to the corresponding amide.

-

-

Precipitation and Isolation: A white precipitate of the Pinner salt will form. Continue bubbling HCl until the solution is saturated and precipitation is complete. Allow the mixture to stand at 0°C for several hours (or overnight in a cold room) to ensure complete reaction.

-

Filtration: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the Pinner salt under vacuum.

Step 2: Conversion to 3,4,5-Trifluoro-benzamidine hydrochloride

-

Suspension: Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Ammonolysis: Cool the suspension to 0°C. Add a saturated solution of ammonia in anhydrous ethanol (or bubble ammonia gas through the mixture) in excess.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the Pinner salt is fully consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the desired 3,4,5-Trifluoro-benzamidine hydrochloride and ammonium chloride.

-

Purification: The crude product can be purified by recrystallization. For example, dissolving the residue in hot ethanol and allowing it to cool slowly can yield the purified amidine hydrochloride salt[16].

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3,4,5-Trifluoro-benzamidine make it an attractive scaffold for several therapeutic areas.

Serine Protease Inhibition

The benzamidine core is a classic "warhead" for targeting serine proteases. It mimics the binding of arginine or lysine side chains, which are the natural substrates for enzymes like thrombin, trypsin, and Factor Xa. The trifluorophenyl group can form additional favorable interactions within the binding pocket, potentially increasing both potency and selectivity.

Building Block for Complex Molecules

Beyond its intrinsic activity, 3,4,5-Trifluoro-benzamidine is a versatile intermediate. It can be used in the synthesis of more complex heterocyclic systems or as a key fragment in modern drug discovery paradigms like PROteolysis TArgeting Chimeras (PROTACs). Recently, fluorinated benzamide derivatives have been explored as novel, stable binders for the E3 ligase cereblon (CRBN), a critical component in many PROTAC designs[2]. While not a benzamidine, this research highlights the value of the fluorinated phenyl motif in this space.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the free base is not widely available, the SDS for the hydrochloride salt and related benzamidines provides essential guidance.[8][18][19]

-

Hazards: Benzamidine derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[18][19]. Some are suspected of causing genetic defects[18].

-

Personal Protective Equipment (PPE): Always handle this compound in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid generating dust. Do not ingest or inhale. Wash hands thoroughly after handling[18][19].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[18]. The hydrochloride salt is hygroscopic and should be protected from moisture[19].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[18].

Conclusion

3,4,5-Trifluoro-benzamidine represents a strategically valuable molecule for chemical and pharmaceutical research. Its synthesis is achievable through well-established methods like the Pinner reaction, and its structure combines the proven protease-inhibiting properties of the benzamidine scaffold with the pharmacokinetic benefits of trifluorination. As a building block, it offers significant potential for the development of novel therapeutics, particularly in the fields of enzyme inhibition and targeted protein degradation. Further investigation into its specific biological activities is warranted and could unveil new avenues for drug discovery.

References

-

Title: Pinner Reaction - SynArchive Source: SynArchive URL: [Link]

-

Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pinner Reaction | NROChemistry Source: NROChemistry URL: [Link]

-

Title: Amidine synthesis by imidoylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride Source: Tetrahedron URL: [Link]

-

Title: 3,4,5-trifluoro-N-(thian-4-yl)benzamide | C12H12F3NOS - PubChem Source: PubChem URL: [Link]

-

Title: 3-Trifluoromethyl-benzamidine HCl | CAS 62980-03-4 | Chemical-Suppliers Source: Chemical-Suppliers.com URL: [Link]

-

Title: Buy N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine (EVT-13559952) | 23557-76-8 Source: EVT URL: [Link]

-

Title: 2,3,4-Trifluoro-benzamidine | C7H5F3N2 | CID 5199750 - PubChem - NIH Source: PubChem URL: [Link]

-

Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH Source: National Institutes of Health URL: [Link]

-

Title: 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide - PubChem Source: PubChem URL: [Link]

-

Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media Source: Walsh Medical Media URL: [Link]

-

Title: Benzamidine - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3,4,5-TRIFLUORO-BENZAMIDINE | 504404-35-7 [chemicalbook.com]

- 7. 3,4,5-TRIFLUORO-BENZAMIDINE CAS#: 504404-35-7 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 10. CAS 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride - Synblock [synblock.com]

- 11. 3,4,5-Trifluoro-benzamidine; hydrochloride | 910053-71-3 [sigmaaldrich.com]

- 12. 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride | Tetrahedron [thsci.com]

- 13. 2,3,4-Trifluoro-benzamidine | C7H5F3N2 | CID 5199750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. Pinner reaction - Wikipedia [en.wikipedia.org]

- 16. Pinner Reaction | NROChemistry [nrochemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,4,5-Trifluoro-benzamidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoro-benzamidine and its hydrochloride salt are fluorinated building blocks of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the molecule's acidity, basicity, and potential interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical characteristics of 3,4,5-Trifluoro-benzamidine, detailed synthetic routes, analytical characterization methods, and a discussion of its current and potential applications, particularly in the realm of serine protease inhibition and the design of novel therapeutics like PROTACs. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Introduction

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[1][2] The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[3] The trifluorinated phenyl ring in 3,4,5-Trifluoro-benzamidine presents a unique scaffold for the development of selective and potent enzyme inhibitors and other bioactive molecules. This guide aims to be a comprehensive resource for researchers working with or considering the use of this versatile compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 3,4,5-Trifluoro-benzamidine and its Hydrochloride Salt

| Property | 3,4,5-Trifluoro-benzamidine | 3,4,5-Trifluoro-benzamidine Hydrochloride | Source(s) |

| CAS Number | 504404-35-7 | 910053-71-3 | [4][5] |

| Molecular Formula | C₇H₅F₃N₂ | C₇H₆ClF₃N₂ | [4][] |

| Molecular Weight | 174.13 g/mol | 210.58 g/mol | [4][] |

| Appearance | Likely a solid | Solid | [7] |

| Melting Point | Estimated: ~144-148 °C (based on 3,4,5-Trifluorobenzamide) | No data available | [8] |

| Boiling Point | No data available | No data available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[9] | Expected to be soluble in water and polar organic solvents.[7] | |

| pKa | No data available. The amidine group is basic. The fluorine atoms are electron-withdrawing and will decrease the basicity compared to unsubstituted benzamidine. | No data available. |

Synthesis and Reactivity

The primary route for the synthesis of 3,4,5-Trifluoro-benzamidine is from the corresponding nitrile, 3,4,5-Trifluorobenzonitrile. The Pinner reaction is a classic and widely used method for this transformation.[10][11]

Synthetic Pathway: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[11]

Caption: General workflow of the Pinner reaction for amidine synthesis.

Experimental Protocol: Pinner Reaction (Exemplary)

This protocol is a general guideline based on the principles of the Pinner reaction and may require optimization for 3,4,5-Trifluorobenzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

Dissolve 3,4,5-Trifluorobenzonitrile in a mixture of anhydrous ethanol and a non-polar solvent like diethyl ether or dichloromethane in a flask equipped with a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at a low temperature (e.g., 0-4 °C) for an extended period (12-48 hours) until a precipitate (the Pinner salt) forms.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

Step 2: Conversion to the Amidine Hydrochloride

-

Suspend the collected Pinner salt in a suitable solvent like ethanol.

-

Add a solution of ammonia in ethanol or an ammonium salt (e.g., ammonium carbonate).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Alternative Synthetic Route

A patent describes a two-step synthesis of benzamidine derivatives from the corresponding benzonitrile.[12] This method involves the formation of a benzamidoxime intermediate, followed by its reduction to the benzamidine.

Caption: Alternative synthesis of 3,4,5-Trifluoro-benzamidine via a benzamidoxime intermediate.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 3,4,5-Trifluoro-benzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as a multiplet, and the protons of the amidine group will likely be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the trifluorinated phenyl ring and the amidinium carbon. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[13] The spectrum of 3,4,5-Trifluoro-benzamidine is expected to show two signals: one for the two fluorine atoms at the 3 and 5 positions and another for the fluorine atom at the 4 position, with characteristic coupling patterns.

Table 2: Predicted NMR Spectral Data for 3,4,5-Trifluoro-benzamidine

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |

| ¹H | Aromatic: 7.0-8.0, Amidine (NH₂): Broad, variable | Multiplet for aromatic protons |

| ¹³C | C-F carbons: ~140-160, Other aromatic carbons: ~110-130, Amidinium carbon: ~160-170 | Doublets or triplets due to C-F coupling |

| ¹⁹F | F at C4: More shielded, F at C3/C5: Less shielded | Triplet for F at C4, Doublet for F at C3/C5 |

Note: These are estimations and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for 3,4,5-Trifluoro-benzamidine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amidine) | 3100-3500 | Medium to Strong, Broad |

| C=N stretch (amidine) | 1620-1690 | Strong |

| C-F stretch | 1100-1400 | Strong |

| Aromatic C-H stretch | ~3000-3100 | Medium |

| Aromatic C=C stretch | ~1450-1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 3,4,5-Trifluoro-benzamidine, the expected molecular ion peak [M]⁺ would be at m/z 174.13. For the hydrochloride salt, the base peak would likely be the free base at m/z 174.13.

Applications in Drug Discovery and Research

The unique structural features of 3,4,5-Trifluoro-benzamidine make it a valuable tool in several areas of drug discovery and chemical biology.

Serine Protease Inhibition

Benzamidine is a well-known reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] The amidine group mimics the protonated side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. The trifluorinated phenyl ring of 3,4,5-Trifluoro-benzamidine can engage in additional interactions within the active site, potentially leading to increased potency and selectivity. This makes it a promising scaffold for the development of novel inhibitors for therapeutic targets such as thrombin, plasmin, and other proteases implicated in diseases like cancer and inflammatory disorders.[14]

Sources

- 1. Trypsin inhibitor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide | C7H5F3N2O | CID 9646277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride | Tetrahedron [thsci.com]

- 7. fishersci.com [fishersci.com]

- 8. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. explorationpub.com [explorationpub.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

An In-depth Technical Guide to 3,4,5-Trifluoro-benzamidine Hydrochloride Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-benzamidine hydrochloride. We will delve into its core properties, synthesis, analytical characterization, and significant biological applications, providing field-proven insights and detailed methodologies to support your research endeavors.

Benzamidine and its derivatives represent a cornerstone class of molecules in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The core benzamidine structure serves as a potent pharmacophore that mimics the binding of arginine or lysine residues in the active sites of enzymes like trypsin and urokinase.

The strategic introduction of fluorine atoms onto the phenyl ring, as seen in 3,4,5-Trifluoro-benzamidine hydrochloride, is a well-established method in modern drug design to modulate a compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. This guide provides an in-depth examination of this specific trifluorinated analogue, a compound of significant interest for its potential as a selective enzyme inhibitor.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in any experimental setting. The key properties of 3,4,5-Trifluoro-benzamidine hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | 3,4,5-Trifluoro-benzamidine hydrochloride | [3][][5][6] |

| Synonyms | 3,4,5-Trifluorobenzimidamide hydrochloride | [5] |

| CAS Number | 910053-71-3 | [3][][5][6] |

| Molecular Formula | C₇H₆ClF₃N₂ | [][5][7] |

| Molecular Weight | 210.58 g/mol | [][5][7] |

| IUPAC Name | 3,4,5-trifluorobenzenecarboximidamide;hydrochloride | [] |

| Physical Form | Solid (Typical) | - |

| Storage | Store in a dry, sealed place | [5] |

Synthesis and Purification: The Pinner Reaction

The most reliable and widely adopted method for synthesizing benzamidine hydrochlorides from their corresponding benzonitriles is the Pinner reaction. This two-step process is highly effective for producing the desired amidine salt under anhydrous conditions.

The causality behind this choice of methodology lies in its efficiency. The reaction proceeds through a highly activated nitrilium ion intermediate, which is readily attacked by a weak nucleophile like an alcohol. The subsequent ammonolysis is a straightforward conversion of the resulting imino ester (Pinner salt) to the final amidine.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol outlines the synthesis of 3,4,5-Trifluoro-benzamidine hydrochloride from 3,4,5-Trifluorobenzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) to protect the reaction from atmospheric moisture.

-

Reagents: Add 3,4,5-Trifluorobenzonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in the flask.[8][9]

-

Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution with gentle stirring.[10][11] The reaction is exothermic and should be controlled.

-

Reaction: Continue bubbling HCl gas for 2-4 hours. A white precipitate of the imino ester hydrochloride (Pinner salt) will form.[12]

-

Isolation: After the reaction is complete, seal the flask and allow it to stand at a low temperature (e.g., 4°C) overnight to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

Step 2: Ammonolysis to Form 3,4,5-Trifluoro-benzamidine Hydrochloride

-

Reagents: Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol in a new flask.

-

Ammonolysis: Cool the solution to 0-10°C. Bubble anhydrous ammonia (NH₃) gas through the solution with stirring until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be used.

-

Reaction: Stir the mixture at room temperature for 3-6 hours. Ammonium chloride will precipitate as a byproduct.

-

Workup: Remove the ammonium chloride precipitate by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,4,5-Trifluoro-benzamidine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Caption: Workflow for the Pinner reaction synthesis.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of the final product are critical. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[13] The fluorine atoms will cause characteristic splitting in both ¹H and ¹³C spectra (J-coupling), which is definitive for structure confirmation.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: Look for signals corresponding to the two aromatic protons and the exchangeable -NH₂ and =NH protons of the amidinium group. The aromatic signals will appear as complex multiplets due to H-F coupling.

-

Expected ¹³C NMR Signals: Expect signals for the four unique aromatic carbons and the amidine carbon (C=N). The aromatic carbon signals will exhibit large C-F coupling constants.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic Peaks:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the amidinium group.

-

~1650-1680 cm⁻¹: C=N stretching of the amidine.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

-

3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (3,4,5-Trifluoro-benzamidine), which would have an m/z value corresponding to C₇H₅F₃N₂. The presence of multiple fluorine atoms provides a unique mass defect signature.

-

Caption: Logical workflow for analytical characterization.

Biological Activity and Applications: Targeting the uPA System

The primary pharmacological interest in 3,4,5-Trifluoro-benzamidine hydrochloride stems from its potential as an inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is a critical player in extracellular matrix (ECM) remodeling.[14]

Mechanism of Action: Inhibition of a Serine Protease

The uPA enzyme is a serine protease that converts the zymogen plasminogen into active plasmin.[15] Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), leading to further tissue degradation.[16] In pathological conditions like cancer, the overexpression of uPA is strongly correlated with tumor invasion, metastasis, and poor prognosis.[17][18]

By inhibiting the catalytic activity of uPA, compounds like 3,4,5-Trifluoro-benzamidine hydrochloride can prevent the downstream cascade of ECM degradation, thereby reducing the invasive potential of cancer cells.[14][16] The positively charged amidinium group of the inhibitor docks into the S1 pocket of the uPA active site, which is specifically designed to accommodate basic amino acid residues (arginine/lysine), leading to potent and competitive inhibition.

Caption: Inhibition of the uPA signaling pathway.

Conclusion

3,4,5-Trifluoro-benzamidine hydrochloride is a valuable chemical tool for researchers in oncology and enzymology. Its synthesis is achievable through the classic Pinner reaction, and its structure can be rigorously validated using standard analytical techniques. As a potent inhibitor of the serine protease uPA, it serves as a critical lead compound for developing novel anti-cancer therapeutics aimed at preventing tumor invasion and metastasis. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their research and development efforts.

References

- Patsnap Synapse. (2024, June 21). What are uPA inhibitors and how do they work?

- Carriero, M. V., & Stoppelli, M. P. (2011). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. Current Pharmaceutical Design, 17(19), 1944–1961.

- Ulisse, S., et al. (2009). The urokinase plasminogen activator system: a target for anti-cancer therapy. Current Cancer Drug Targets, 9(1), 32-71.

- NROChemistry. Pinner Reaction.

- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

- Organic Chemistry Portal. Pinner Reaction.

- Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Pharmaceutical Design, 8(22), 1945-1954.

- Chemistry Steps. Nitriles to Esters.

- Liu, S., et al. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348–1356.

- NROChemistry. (2021, June 12). Pinner Reaction. YouTube.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Chemguide. mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2023, August 29).

- ChemBK. 3,4,5-Trifluoro-benzamidine hydrochloride - Physico-chemical Properties.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- Al-Ghanem, K., et al. (2022).

- Wikipedia. Benzamidine.

- BenchChem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- ResearchG

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.

- ResearchG

- ResearchG

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2332, Benzamidine.

- Li, Y., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(4), 6475-6489.

- National Center for Biotechnology Information. (2019). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.

- Supporting inform

- Wiley-VCH. Benzamidine HCl - SpectraBase.

- ChemicalBook. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum.

- ChemicalBook. 3,4,5-TRIFLUORO-BENZAMIDINE HYDROCHLORIDE | 910053-71-3.

- BOC Sciences. CAS 910053-71-3 3,4,5-TRIFLUORO-BENZAMIDINE HYDROCHLORIDE.

- Synblock. CAS 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride.

- National Institute of Standards and Technology. Benzamide - NIST WebBook.

- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- Sigma-Aldrich. 3,4,5-Trifluorobenzonitrile | 134227-45-5.

- Toronto Research Chemicals. 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride.

- Oakwood Chemical. 3,4,5-Trifluorobenzonitrile.

- Guidechem.

- ChemicalBook. 3,4,5-TRIFLUORO-BENZAMIDINE CAS#: 504404-35-7.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5199750, 2,3,4-Trifluoro-benzamidine.

- Ossila. 2,4,5-Trifluorobenzonitrile | CAS 98349-22-5.

- Sigma-Aldrich. 2,4,5-Trifluorobenzonitrile 99 98349-22-5.

- Google Patents.

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-TRIFLUORO-BENZAMIDINE HYDROCHLORIDE | 910053-71-3 [chemicalbook.com]

- 5. CAS 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride - Synblock [synblock.com]

- 6. 910053-71-3 | 3,4,5-Trifluoro-benzamidine hydrochloride | Tetrahedron [thsci.com]

- 7. chembk.com [chembk.com]

- 8. 3,4,5-Trifluorobenzonitrile | 134227-45-5 [sigmaaldrich.com]

- 9. 3,4,5-Trifluorobenzonitrile [oakwoodchemical.com]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4,5-Trifluorobenzamidine: A Technical Guide for Researchers

Introduction

3,4,5-Trifluorobenzamidine is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. As such, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for 3,4,5-Trifluorobenzamidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed, predictive analysis based on data from structurally analogous compounds and fundamental spectroscopic principles. This approach not only offers a robust framework for the characterization of 3,4,5-Trifluorobenzamidine but also serves as a methodological template for the analysis of novel fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5-Trifluorobenzamidine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4,5-Trifluorobenzamidine is expected to be relatively simple, showing signals for the aromatic protons and the protons of the amidine group. The strong electron-withdrawing nature of the three fluorine atoms will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4,5-Trifluorobenzamidine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H | 7.5 - 7.8 | Triplet | JHF ≈ 7-9 |

| -NH₂ | 8.5 - 9.5 | Broad singlet | - |

| =NH | 9.0 - 10.0 | Broad singlet | - |

Predicted in DMSO-d₆